molecular formula C19H21N5O4 B1678591 (R)-N-(2,3-Dihydro-1H-indenyl)adenosine CAS No. 96392-15-3

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine

Cat. No.: B1678591
CAS No.: 96392-15-3
M. Wt: 383.4 g/mol
InChI Key: FSKMJUWPFLDDRS-BYMDKACISA-N
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Description

PD 117519, also known as ®-N-(2,3-dihydro-1H-inden-1-yl)adenosine, is a compound that acts as an agonist of the adenosine A2A receptor. It has been studied for its potential pharmacological effects, particularly in cardiovascular research. PD 117519 selectively binds to adenosine A2 receptors over A1 receptors, making it a valuable tool in studying the physiological and pharmacological roles of adenosine receptors .

Mechanism of Action

Target of Action

PD117519, also known as CI947, is primarily an agonist of the adenosine A2A receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2A receptor plays a key role in cardiovascular function, regulating myocardial oxygen consumption and coronary blood flow .

Mode of Action

PD117519 selectively binds to adenosine A2A receptors over A1 receptors in rat brain membranes . As an agonist, it mimics the action of adenosine, leading to the activation of the A2A receptor. This activation can lead to various intracellular changes, including an increase in the concentration of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The activation of the A2A receptor by PD117519 can influence several biochemical pathways. Primarily, it can lead to the activation of adenylate cyclase, which then increases the level of cAMP within the cell . Elevated cAMP levels can have various downstream effects, including the activation of protein kinase A, which can phosphorylate numerous target proteins and lead to changes in cell function

Biochemical Analysis

Biochemical Properties

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine plays a significant role in biochemical reactions by interacting with adenosine receptors, specifically the A2A subtype. This interaction leads to various physiological responses. The compound binds selectively to the A2A adenosine receptors with a higher affinity compared to A1 receptors . The binding of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine to these receptors results in the activation of intracellular signaling pathways that are mediated by G-proteins, leading to various downstream effects.

Cellular Effects

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine influences several cellular processes. It has been shown to increase heart rate and decrease systolic blood pressure in normotensive dogs . The compound’s interaction with A2A adenosine receptors affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its antihypertensive properties, as they help regulate vascular tone and cardiac function.

Molecular Mechanism

The molecular mechanism of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine involves its binding to A2A adenosine receptors. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological responses such as vasodilation and reduced blood pressure. Additionally, the compound may influence gene expression by modulating transcription factors that are responsive to cAMP levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies in vitro and in vivo have shown that the compound maintains its antihypertensive effects over time, although the extent of these effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, it can induce acute coronary arteriopathy and endothelial injury . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is involved in metabolic pathways related to adenosine metabolism. The compound is metabolized by enzymes that are responsible for the breakdown of adenosine and its derivatives . This metabolism affects the compound’s bioavailability and duration of action, influencing its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its pharmacological effects. The distribution of the compound is crucial for its efficacy, as it needs to reach the appropriate receptors to elicit the desired responses.

Subcellular Localization

The subcellular localization of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is primarily within the plasma membrane, where the A2A adenosine receptors are located . The compound’s activity is dependent on its ability to bind to these receptors and activate the associated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its functional activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD 117519 involves the reaction of 2,3-dihydro-1H-inden-1-amine with adenosine. The reaction typically occurs under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction. The product is then purified through crystallization or chromatography to achieve high purity .

Industrial Production Methods: Industrial production of PD 117519 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: PD 117519 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine possesses a distinctive indene moiety that enhances its pharmacological properties compared to traditional adenosine derivatives. Its chemical structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as an inhibitor of Myeloid differentiation factor-88 (MyD88), a key adapter protein in the innate immune response. By blocking MyD88 activity, this compound can mitigate conditions such as neuroinflammation and autoimmune diseases like systemic lupus erythematosus.

Cancer Treatment

The compound has shown promise in cancer therapy due to its ability to influence apoptotic pathways. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been evaluated for its anti-proliferative effects against liver cancer cells (HepG2), showcasing significant cytotoxicity .

Neuroprotective Effects

The compound's structural similarity to adenosine suggests potential neuroprotective properties. It may help in treating neurodegenerative diseases by enhancing cerebral blood flow and reducing oxidative stress, thereby protecting neuronal cells from damage .

Case Studies

StudyFocusFindings
Anti-inflammatoryDemonstrated efficacy in reducing neuroinflammation through MyD88 inhibition.
CancerShowed significant cytotoxicity against HepG2 cells with an IC50 value indicating potent anti-proliferative activity.
NeuroprotectionSuggested mechanisms for protecting neurons from oxidative damage and improving cerebral blood flow.

Comparison with Similar Compounds

PD 117519 is compared with other adenosine receptor agonists, such as:

Uniqueness: PD 117519 is unique in its high selectivity for adenosine A2A receptors over A1 receptors, making it a valuable tool for studying the specific roles of A2A receptors in various physiological and pharmacological contexts .

Biological Activity

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine, also known as PD 117519, is a purine nucleoside analogue that serves as a selective agonist for adenosine A2A receptors. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and cancer treatment. This article delves into its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound selectively binds to adenosine A2A receptors, activating G-proteins that stimulate adenylate cyclase. This activation results in increased levels of cyclic AMP (cAMP), which mediates various physiological responses such as vasodilation and modulation of neurotransmitter release. The compound demonstrates a higher affinity for A2A receptors compared to A1 receptors, making it a valuable tool for studying adenosine receptor functions.

Physiological Effects

The physiological effects of this compound include:

  • Cardiovascular Effects : It has been shown to increase heart rate and decrease systolic blood pressure in normotensive canine models.
  • Neuroprotective Properties : Its interaction with A2A receptors suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by influencing tumor microenvironment and cell signaling pathways associated with cancer progression.

Case Studies

Several studies have explored the biological activity of this compound:

  • Cardiovascular Research : In a study involving normotensive dogs, administration of this compound resulted in significant reductions in blood pressure without adverse effects at lower doses. This suggests its potential as an antihypertensive agent.
  • Neuropharmacology : Research indicates that this compound may modulate dopaminergic signaling pathways, which could have implications for treating conditions like Parkinson's disease.
  • Anticancer Studies : Investigations into the compound's effect on cancer cell lines have shown promising results in inhibiting cell proliferation, suggesting its role as a potential anticancer therapeutic.

Comparative Analysis

To provide a clearer understanding of this compound's biological activity relative to similar compounds, the following table summarizes key characteristics:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundPurine Nucleoside AnalogueSelective A2A receptor agonistCardiovascular effects; potential neuroprotective and anticancer properties
AdenosineNatural Purine NucleosideEssential for energy transferModulates various physiological processes
2-AminoadenosinePurine Nucleoside AnalogueNeuroprotective effectsPotential use in neurodegenerative diseases
N6-MethyladenosineModified Purine NucleosideInvolved in RNA methylationCritical for gene expression regulation

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKMJUWPFLDDRS-BYMDKACISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242219
Record name PD 117519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96392-15-3
Record name PD 117519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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